molecular formula C15H24 B106612 alpha-Elemene CAS No. 5951-67-7

alpha-Elemene

Cat. No.: B106612
CAS No.: 5951-67-7
M. Wt: 204.35 g/mol
InChI Key: QDUJKDRUFBJYSQ-OAHLLOKOSA-N
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Description

EK-399 is a small molecule drug that acts as an opioid receptor agonist. It was developed by Takeda Pharmaceutical Co., Ltd. and has been studied for its potential use in treating nervous system diseases, particularly pain . The molecular formula of EK-399 is C31H44N6O9S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EK-399 involves the formation of an enkephalin analog, specifically Tyr-D-Met(O)-Gly-EtPhe-NHNHCOCH3.AcOH . The synthetic route typically includes the following steps:

    Peptide Synthesis: The peptide chain is synthesized using standard solid-phase peptide synthesis techniques.

    Oxidation: The methionine residue is oxidized to methionine sulfoxide.

    Acetylation: The terminal amine group is acetylated to form the final product.

Industrial Production Methods

Industrial production of EK-399 would likely involve large-scale peptide synthesis using automated synthesizers, followed by purification using high-performance liquid chromatography (HPLC). The final product would be obtained through crystallization or lyophilization.

Chemical Reactions Analysis

Types of Reactions

EK-399 undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: The sulfoxide group can be reduced back to methionine.

    Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other mild oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Methionine sulfoxide derivative.

    Reduction: Methionine derivative.

    Substitution: Various acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its effects on opioid receptors and its potential as a tool for studying receptor-ligand interactions.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Potential applications in the development of new analgesic drugs and as a reference compound in pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known mu-opioid receptor agonist with strong analgesic effects.

    Buprenorphine: A partial agonist at mu-opioid receptors with a lower risk of dependence.

    Ethylketocyclazocine: A kappa-opioid receptor agonist with different pharmacological effects.

Uniqueness of EK-399

EK-399 is unique due to its specific structure as an enkephalin analog, which allows it to selectively target opioid receptors with a lower risk of dependence compared to traditional opioids like morphine . Its weak reinforcing effect on drug-taking behavior and low psychic dependence potential make it a promising candidate for further research and development .

Properties

IUPAC Name

(6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidenecyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10,12H,1,8-9H2,2-6H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUJKDRUFBJYSQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C)C)CCC1(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C)C)CC[C@@]1(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5951-67-7
Record name alpha-Elemene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005951677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-ELEMENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BY281T5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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